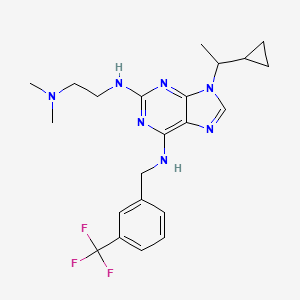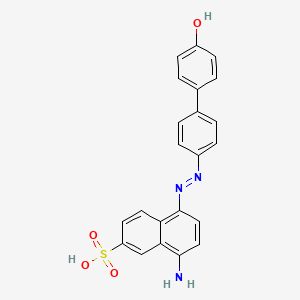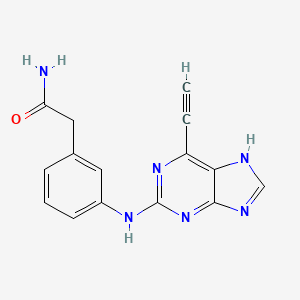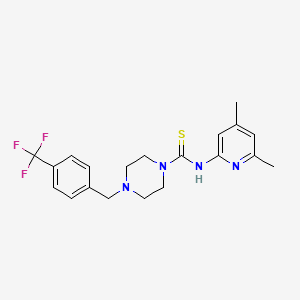
NHI-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cette enzyme est cruciale pour la glycolyse, une voie métabolique dont de nombreuses cellules cancéreuses dépendent pour leur croissance et leur prolifération . En inhibant la LDHA, NHI 2 réduit la production de lactate dans les cellules, ce qui peut avoir des implications significatives pour le traitement du cancer .
Applications De Recherche Scientifique
NHI 2 has several scientific research applications, including:
Orientations Futures
Mécanisme D'action
Target of Action
NHI-2, also known as Methyl 1-hydroxy-6-phenyl-4-(trifluoromethyl)-1H-indole-2-carboxylate, is a potent inhibitor of Lactate Dehydrogenase A (LDH-A) . LDH-A is a key enzyme necessary to sustain glycolysis, the major pathway used by many cancer cells for cell growth and proliferation .
Mode of Action
This compound interacts with LDH-A, reducing its activity and thereby disrupting the glycolytic pathway . This interaction leads to a decrease in lactate production, a key component of the Warburg effect observed in many cancer cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is glycolysis . By inhibiting LDH-A, this compound disrupts this pathway, leading to a reduction in lactate production. This can have downstream effects on the energy production and survival of cancer cells, particularly those that rely heavily on glycolysis for their energy needs .
Pharmacokinetics
This suggests that it may have good bioavailability, allowing it to effectively reach and interact with its target, LDH-A .
Result of Action
The inhibition of LDH-A by this compound leads to a reduction in lactate production in cells . This can inhibit the growth of cancer cells, particularly those that rely on glycolysis for energy production . For instance, this compound has been shown to inhibit the growth of pancreatic cancer LPC006 and PANC-1 cells .
Action Environment
The efficacy of this compound can be influenced by the environment within the cell. For example, this compound has been shown to be more effective under hypoxic conditions, which are often present within tumors . This is likely due to the reliance of cancer cells on glycolysis under these conditions, making them more susceptible to LDH-A inhibition .
Analyse Biochimique
Biochemical Properties
NHI-2 plays a significant role in biochemical reactions, particularly in the context of cancer metabolism. It interacts with LDH-A, an enzyme that catalyzes the conversion of lactate and NAD+ to pyruvate and NADH in the final step of anaerobic glycolysis . This interaction inhibits the enzyme, thereby reducing lactate production, a hallmark of cancer cells .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by altering metabolic pathways. Specifically, this compound has been shown to inhibit cell growth in pancreatic cancer LPC006 and PANC-1 cells and enhance the antiproliferative effects of Gemcitabine . It also caused apoptosis in colon cancer HCT116 cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with LDH-A, leading to enzyme inhibition . This interaction disrupts the normal function of LDH-A, leading to a decrease in lactate production and changes in cellular metabolism .
Temporal Effects in Laboratory Settings
Over time, this compound continues to exhibit its inhibitory effects on LDH-A, leading to sustained alterations in cellular metabolism
Metabolic Pathways
This compound is involved in the glycolysis pathway, where it interacts with the enzyme LDH-A . By inhibiting LDH-A, this compound disrupts the conversion of lactate to pyruvate, thereby affecting the overall flux of the glycolysis pathway .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de NHI 2 implique plusieurs étapes, à commencer par la préparation du noyau indole. Les étapes clés comprennent :
Formation du noyau indole : Ceci est généralement réalisé par une synthèse d'indole de Fischer ou une méthode similaire.
Introduction du groupe trifluorométhyle : Cela peut être fait en utilisant des réactifs tels que l'iodure de trifluorométhyle ou l'acide trifluorométhylsulfonique.
Estérification : La dernière étape implique l'estérification du groupe acide carboxylique pour former l'ester méthylique.
Méthodes de production industrielle
La production industrielle de NHI 2 suivrait probablement des voies de synthèse similaires, mais à plus grande échelle. Cela impliquerait l'optimisation des conditions de réaction pour maximiser le rendement et la pureté, ainsi que la mise en œuvre de méthodes de purification efficaces telles que la recristallisation ou la chromatographie .
Analyse Des Réactions Chimiques
Types de réactions
NHI 2 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former une cétone.
Réduction : Le groupe ester peut être réduit pour former un alcool.
Substitution : Le groupe trifluorométhyle peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Des réactifs tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés.
Réduction : L'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont des agents réducteurs courants.
Substitution : Des nucléophiles tels que les amines ou les thiols peuvent être utilisés pour les réactions de substitution.
Produits majeurs
Oxydation : Formation d'un dérivé cétone.
Réduction : Formation d'un dérivé alcool.
Substitution : Formation de divers dérivés substitués en fonction du nucléophile utilisé.
Applications de la recherche scientifique
NHI 2 a plusieurs applications de recherche scientifique, notamment :
Recherche sur le cancer : En tant qu'inhibiteur de la LDHA, NHI 2 est utilisé pour étudier les voies métaboliques dans les cellules cancéreuses et pour développer des thérapies anticancéreuses potentielles.
Mécanisme d'action
NHI 2 exerce ses effets en inhibant l'activité de la lactate déshydrogénase A (LDHA). Cette enzyme est responsable de la conversion du pyruvate en lactate dans la voie glycolytique. En inhibant la LDHA, NHI 2 réduit la production de lactate, ce qui peut conduire à une diminution de la glycolyse et à une augmentation de la phosphorylation oxydative. Ce changement de métabolisme peut inhiber la croissance et la prolifération des cellules cancéreuses, faisant de NHI 2 un agent thérapeutique potentiel pour le traitement du cancer .
Comparaison Avec Des Composés Similaires
NHI 2 est unique parmi les inhibiteurs de la LDHA en raison de sa forte perméabilité cellulaire et de son activité anti-glycolytique puissante. Des composés similaires comprennent :
FX11 : Un autre inhibiteur de la LDHA avec des propriétés anti-glycolytiques similaires.
Oxamate de sodium : Un inhibiteur de la LDHA moins puissant qui réduit également la production de lactate.
Stiripentol : Un inhibiteur de la LDHA avec des effets supplémentaires sur d'autres voies métaboliques.
NHI 2 se distingue par sa plus grande puissance et sa perméabilité cellulaire, ce qui en fait un outil plus efficace pour étudier la glycolyse et développer des thérapies anticancéreuses .
Propriétés
IUPAC Name |
methyl 1-hydroxy-6-phenyl-4-(trifluoromethyl)indole-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3NO3/c1-24-16(22)15-9-12-13(17(18,19)20)7-11(8-14(12)21(15)23)10-5-3-2-4-6-10/h2-9,23H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPFWRWCZNXINO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C(C=C2N1O)C3=CC=CC=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]adamantane-2-carboxamide](/img/structure/B609484.png)




![[2-Methyl-1-[(E)-3-phenylprop-2-enyl]imidazo[1,2-a]pyridin-4-ium-3-yl]-diphenyl-sulfanylidene-lambda5-phosphane;bromide](/img/structure/B609497.png)





![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 3-(nitrooxymethyl)benzoate](/img/structure/B609505.png)

